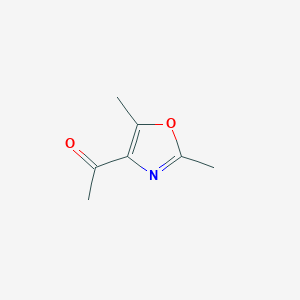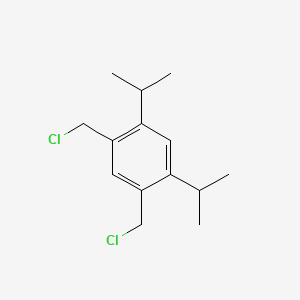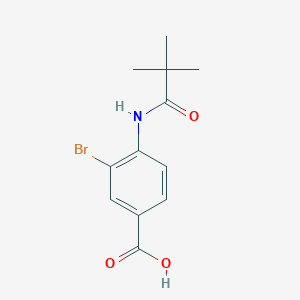
3-Brom-4-pivalamidobenzoesäure
Übersicht
Beschreibung
3-Bromo-4-pivalamidobenzoic acid: is an organic compound with the molecular formula C12H14BrNO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a pivalamide group at the fourth position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-pivalamidobenzoic acid is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-pivalamidobenzoic acid typically involves the following steps:
-
Bromination of Benzoic Acid: : Benzoic acid is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce a bromine atom at the meta position relative to the carboxyl group, forming 3-bromobenzoic acid.
-
Formation of Pivaloyl Chloride: : Pivalic acid (2,2-dimethylpropanoic acid) is converted to pivaloyl chloride using thionyl chloride (SOCl2).
-
Amidation Reaction: : The 3-bromobenzoic acid is then reacted with pivaloyl chloride in the presence of a base such as triethylamine (Et3N) to form the pivalamide derivative, resulting in 3-Bromo-4-pivalamidobenzoic acid.
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-4-pivalamidobenzoic acid would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-pivalamidobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The carboxyl group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Oxidation Reactions: The pivalamide group can be oxidized to form different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH) or potassium tert-butoxide (KOtBu) can be used.
Reduction: Lithium aluminum hydride (LiAlH) or borane (BH) can be employed for reduction reactions.
Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO) can be used for oxidation.
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing bromine with a methoxy group would yield 3-methoxy-4-pivalamidobenzoic acid.
Reduction: Reduction of the carboxyl group can yield 3-bromo-4-pivalamidobenzyl alcohol.
Oxidation: Oxidation of the pivalamide group can produce 3-bromo-4-pivalamidobenzoic acid derivatives with different functional groups.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-pivalamidobenzoic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting or modifying their activity. The bromine atom and pivalamide group can influence the compound’s binding affinity and specificity towards molecular targets, affecting pathways involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-4-methylbenzoic acid: Similar structure but with a methyl group instead of a pivalamide group.
4-Bromo-3-nitrobenzoic acid: Contains a nitro group instead of a pivalamide group.
3-Bromo-4-aminobenzoic acid: Features an amino group instead of a pivalamide group.
Uniqueness
3-Bromo-4-pivalamidobenzoic acid is unique due to the presence of the bulky pivalamide group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This structural feature can enhance its stability and specificity in various applications.
Eigenschaften
IUPAC Name |
3-bromo-4-(2,2-dimethylpropanoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-12(2,3)11(17)14-9-5-4-7(10(15)16)6-8(9)13/h4-6H,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOQMMQCVVKTEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10577354 | |
| Record name | 3-Bromo-4-(2,2-dimethylpropanamido)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139058-18-7 | |
| Record name | 3-Bromo-4-(2,2-dimethylpropanamido)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


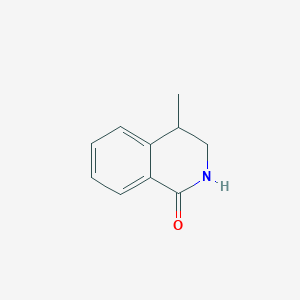
![12-oxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene](/img/structure/B1601806.png)

![3,6,8-Tribromoimidazo[1,2-a]pyrazine](/img/structure/B1601808.png)

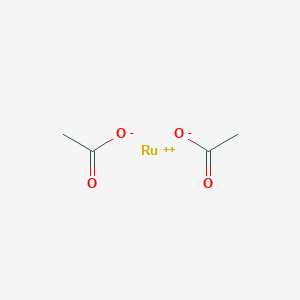
![5-Methylpyrazolo[1,5-A]pyridine](/img/structure/B1601812.png)
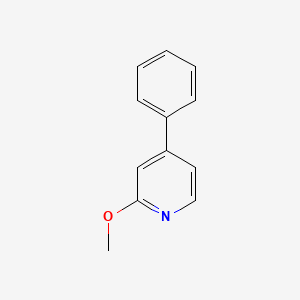
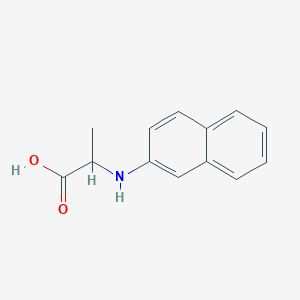
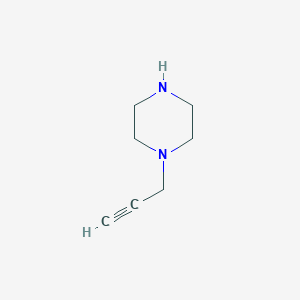

![1,1'-Bis(2-phosphonoethyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B1601822.png)
